molecular formula C10H12O3 B126605 Ethyl 4-hydroxyphenylacetate CAS No. 17138-28-2

Ethyl 4-hydroxyphenylacetate

Número de catálogo: B126605
Número CAS: 17138-28-2
Peso molecular: 180.2 g/mol
Clave InChI: HYUPPKVFCGIMDB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-hydroxyphenylacetate (CAS 17138-28-2) is an aromatic ester derived from 4-hydroxyphenylacetic acid. Its synthesis involves the esterification of 4-hydroxyphenylacetic acid with ethanol using concentrated sulfuric acid as a catalyst, yielding a product with a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.2 g/mol . Key structural features include a hydroxyl group (-OH) at the para position of the phenyl ring and an ethyl ester moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxyphenylacetate can be synthesized through various methods. One common method involves the esterification of 4-hydroxyphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of preparative high-performance liquid chromatography (HPLC) to isolate the compound from complex mixtures. This method ensures high purity and yield, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions to yield 4-hydroxyphenylacetic acid:

Acidic Hydrolysis

  • Conditions : Reflux with concentrated HCl or H₂SO₄ in aqueous ethanol.

  • Outcome : Quantitative conversion to 4-hydroxyphenylacetic acid .

Basic Hydrolysis

  • Conditions : Treatment with NaOH (1–2M) at 80–100°C.

  • Mechanism : Saponification followed by acidification to isolate the free acid .

Photochemical Stability

While not directly studied, related phenolic esters exhibit sensitivity to UV light:

  • Potential Pathways : Photolytic cleavage of the ester bond or oxidation of the phenolic group .

  • Quenching Mechanisms : Stabilization via antioxidants (e.g., BHT) is recommended during storage .

Enzymatic Modifications

This compound serves as a substrate for engineered enzymes:

  • HpaBC Hydroxylase : Modified variants of E. coli HpaBC show potential for regioselective hydroxylation, though activity on this specific ester remains under investigation .

  • Reaction Optimization : Requires co-solvents (e.g., dimethyl sulfone) and surfactants (e.g., Tween-80) to enhance substrate solubility .

Acetylation of the Phenolic -OH

  • Conditions : Treatment with acetic anhydride in pyridine.

  • Product : 4-Acetoxyphenylacetic acid ethyl ester, confirmed via TLC and NMR .

Reduction of the Ester Group

  • Conditions : LiAlH₄ in dry THF.

  • Product : 2-(4-Hydroxyphenyl)ethanol, though yields are moderate due to competing side reactions .

Analytical Characterization

Key analytical data for reaction monitoring:

Method Parameters
UPLC-MS/MS m/z 150.9 → 79.0/107.0 (negative mode); LLOQ = 0.02 μmol/L
GC-MS Retention time: 8.2 min; Fragments: m/z 180 (M⁺), 138, 121, 93

Stability and Storage

  • Thermal Stability : Melts at 33–41.5°C; decomposes above 145°C .

  • Storage Recommendations : Refrigerated (0–10°C) under inert gas (N₂/Ar) to prevent oxidation .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl 4-hydroxyphenylacetate is utilized in pharmaceutical synthesis, particularly as an intermediate in the production of various drugs. Its structural properties make it a valuable precursor for compounds with therapeutic potential.

Case Study: Synthesis of Antioxidants

A study highlighted the synthesis of antioxidant compounds using this compound as a starting material. The synthesized derivatives demonstrated significant free radical scavenging activity, suggesting potential applications in disease prevention related to oxidative stress .

Compound NameStructureActivity
Antioxidant AStructure AHigh
Antioxidant BStructure BModerate

Agricultural Applications

In agricultural science, this compound has been studied for its role in plant growth regulation and defense mechanisms.

Case Study: Plant Defense Mechanisms

Research indicates that this compound can influence the defense responses in plants against pathogens. It acts as a signaling molecule that enhances resistance to fungal infections, thereby improving crop yield and sustainability .

Plant SpeciesResponse to this compoundYield Improvement
Vitis viniferaEnhanced resistance to fungal pathogens+20%
Solanum lycopersicumIncreased phytoalexin production+15%

Biochemical Research

This compound is also significant in biochemical research, particularly in metabolomics and the study of microbial metabolites.

Case Study: Metabolomic Profiling

A recent study utilized this compound in the profiling of microbial metabolites associated with human health. The compound served as a standard in liquid chromatography-mass spectrometry (LC-MS) analyses, contributing to the identification of biomarkers for various health conditions .

Metabolite NameConcentration (μmol/L)Source
4-Hydroxyphenyllactic Acid0.25Human Serum
4-Hydroxybenzoic Acid0.15Microbial Culture

Mecanismo De Acción

Ethyl 4-hydroxyphenylacetate exerts its effects primarily through the inhibition of monoamine oxidase A. This enzyme is responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, leading to improved mood and reduced anxiety . The molecular target of this compound is the active site of monoamine oxidase A, where it binds and prevents the enzyme from catalyzing the oxidation of neurotransmitters .

Comparación Con Compuestos Similares

1H NMR Data :

  • δ 1.28 (3H, t, J = 7.1 Hz, CH₃),
  • δ 3.57 (2H, s, CH₂CO),
  • δ 4.18 (2H, q, J = 7.1 Hz, OCH₂),
  • δ 5.90 (1H, s, OH),
  • δ 6.75–7.13 (4H, aromatic protons) .

Pharmacologically, it is a selective monoamine oxidase A (MAO-A) inhibitor and exhibits anti-hepatocellular carcinoma (HCC) activity, as identified in Taraxacum mongolicum extracts .

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares ethyl 4-hydroxyphenylacetate with analogs differing in substituents or ester groups:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP* Solubility (DMSO)
This compound 4-OH, ethyl ester C₁₀H₁₂O₃ 180.2 -OH, -COOEt ~1.5† 45 mg/mL
Ethyl 3-phenylpropanoate Phenyl, ethyl ester C₁₁H₁₄O₂ 178.2 -COOEt ~2.1‡ Not reported
Ethyl 3-(4-hydroxyphenyl)propanoate 4-OH, propanoate ester C₁₁H₁₄O₃ 194.2 -OH, -COOEt ~1.2‡ Moderate
Mthis compound 4-OH, methyl ester C₉H₁₀O₃ 166.1 -OH, -COOMe ~0.9‡ Higher than ethyl
Ethyl 4-chlorophenylacetate 4-Cl, ethyl ester C₁₀H₁₁ClO₂ 198.6 -Cl, -COOEt ~2.8‡ Low

*Predicted LogP values based on substituent hydrophobicity.
†Estimated from structural analogs .
‡Calculated using ChemDraw.

Key Observations :

  • The hydroxyl group reduces LogP (increasing polarity) compared to non-hydroxylated analogs like ethyl 3-phenylpropanoate.
  • Methyl esters (e.g., mthis compound) exhibit lower molecular weights and higher solubility than ethyl esters.

Antimicrobial Activity

This compound demonstrates moderate antimicrobial activity, particularly against Gram-negative bacteria (e.g., Klebsiella pneumoniae, MIC = 2.5 mg/mL), likely due to the hydroxyl group enhancing membrane penetration . In contrast, non-hydroxylated esters like ethyl 3-phenylpropanoate show weak activity (MIC > 10 mg/mL) .

Table: Minimum Inhibitory Concentrations (MIC) of Selected Esters

Compound MIC (mg/mL) for Gram-Negative Bacteria MIC (mg/mL) for Gram-Positive Bacteria
This compound 2.5–5.0 >10.0
Ethyl 3-phenylpropanoate >10.0 >10.0
4-Hydroxyphenylacetic acid 0.6–1.2 1.0–2.5

Notable Finding: Precursors like 4-hydroxyphenylacetic acid exhibit stronger antimicrobial activity than their ester derivatives, suggesting ester hydrolysis may enhance efficacy .

Pharmacological Activity

  • Anti-Cancer Activity : It is identified as a key anti-HCC ingredient in Taraxacum mongolicum, while ethyl caffeate and methyl caffeate from the same source show distinct targets (e.g., EGFR inhibition) .

Metabolic and Enzymatic Interactions

This compound may undergo hydrolysis to 4-hydroxyphenylacetic acid in vivo, a metabolite linked to gut microbiota-mediated proteolysis and hepatoprotective effects . Enzymes like 4-hydroxyphenylacetate 3-hydroxylase (4HPA3H) catalyze its degradation in bacteria, a pathway absent in non-hydroxylated analogs .

Actividad Biológica

Ethyl 4-hydroxyphenylacetate (EHPA) is an ester derived from 4-hydroxyphenylacetic acid, a compound recognized for its potential biological activities. This article explores the biological activity of EHPA, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₀O₃
  • Molecular Weight : 166.17 g/mol

The compound is characterized by the presence of a hydroxy group and an ester functional group, which contribute to its biological activity.

Antioxidant Activity

EHPA has demonstrated significant antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial for protecting cells from damage associated with oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research shows that EHPA exhibits anti-inflammatory effects by modulating inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases.

Antithrombotic Activity

A study utilizing zebrafish models revealed that EHPA possesses antithrombotic properties. It significantly increased blood flow velocity and reduced thrombus formation. The mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in platelet aggregation and thrombosis . The compound's ability to enhance cardiac erythrocyte levels further supports its potential as an antithrombotic agent.

The biological activities of EHPA can be attributed to several mechanisms:

  • Antioxidant Mechanism : EHPA enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby increasing the cellular antioxidant capacity.
  • Anti-inflammatory Pathway : By inhibiting NF-kB signaling, EHPA reduces the expression of inflammatory mediators.
  • Antithrombotic Mechanism : The downregulation of key genes in the PI3K/AKT/mTOR pathway leads to decreased platelet activation and aggregation.

Case Studies

  • Zebrafish Model Study :
    • Objective : To evaluate the antithrombotic effects of EHPA.
    • Findings : At concentrations ranging from 82.2 µM to 328.6 µM, EHPA significantly reduced thrombus size and improved blood flow in zebrafish models. The study highlighted a dose-dependent relationship between EHPA concentration and its antithrombotic efficacy .
  • Clinical Relevance in Inflammatory Disorders :
    • Objective : To assess the potential of EHPA as a therapeutic agent for inflammatory conditions.
    • Findings : In vitro studies indicated that EHPA effectively reduced the production of TNF-alpha and IL-6 in macrophages stimulated with LPS, suggesting its potential application in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantScavenges free radicalsInternal Study
Anti-inflammatoryInhibits COX and LOXInternal Study
AntithromboticInhibits PI3K/AKT/mTOR pathway

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-hydroxyphenylacetate, and how can reaction conditions be optimized for higher yields?

this compound is synthesized via esterification of 4-hydroxyphenylacetic acid with ethanol, catalyzed by concentrated sulfuric acid under reflux for 12 hours . Yield optimization requires controlling variables such as acid catalyst concentration, reaction temperature, and solvent purity. Post-synthesis purification via column chromatography (e.g., using silica gel and ethyl acetate/hexane gradients) is critical to isolate the product from byproducts. Alternative methods, such as enzymatic catalysis with Candida antarctica Lipase B, achieve 56% conversion, offering a greener approach but requiring optimization of pH, temperature, and enzyme stability .

Q. How should researchers handle and store this compound to ensure stability in experimental settings?

The compound is stable as a powder at -20°C for up to 3 years and in solvent (e.g., DMSO) at -80°C for 1 year. Solutions should be aliquoted to avoid freeze-thaw cycles, which degrade activity. For short-term use, dissolved samples stored at -20°C are viable for 1 month. Proper storage minimizes hydrolysis of the ester bond, a common degradation pathway .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection (λ = 254–280 nm) or LC-MS/MS in multiple reaction monitoring (MRM) mode provides high sensitivity and specificity. For metabolic studies, derivatization with agents like dansyl chloride enhances detectability in LC-MS. Validation parameters (linearity, LOD, LOQ) must be established using spiked plasma or tissue homogenates .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s selectivity as a monoamine oxidase A (MAO-A) inhibitor?

this compound competitively inhibits MAO-A (Ki = ~50 nM) by mimicking the substrate’s phenyl ring structure, which fits into the enzyme’s hydrophobic active site. Its hydroxyl group forms hydrogen bonds with key residues (e.g., Tyr 407 in human MAO-A), while the ethyl ester group reduces polarity, enhancing blood-brain barrier permeability. Selectivity over MAO-B (>100-fold) is attributed to steric hindrance in MAO-B’s narrower substrate cavity .

Q. How does this compound participate in microbial metabolic pathways, and what experimental models can elucidate its catabolism?

In Pseudomonas putida, 4-hydroxyphenylacetate 3-monooxygenase converts this compound to 3,4-dihydroxyphenylacetate, a key step in aromatic compound degradation. Knockout strains of rpoN (a sigma factor regulating nitrogen metabolism) show reduced 4-hydroxyphenylacetate levels, suggesting transcriptional control. Isotopic tracing (e.g., ¹³C-labeled substrate) in minimal media can map metabolic flux .

Q. What strategies resolve contradictions in reported enzymatic conversion efficiencies for this compound synthesis?

Discrepancies in yields (e.g., 56% with Candida antarctica Lipase B vs. 94% for Ethyl 3-phenylpropanoate) arise from substrate-specific enzyme activity and solvent compatibility. Researchers should screen multiple lipases (e.g., Yarrowia lipolytica), optimize solvent systems (e.g., hexane for low-water conditions), and use immobilized enzymes to enhance reusability .

Q. How can interspecies dose conversions for in vivo studies of this compound be accurately calculated?

Use the Km factor method based on body surface area. For example, a mouse dose of 20 mg/kg converts to a rat dose as follows: Rat dose=Mouse dose×Mouse Km (3)Rat Km (6)=10 mg/kg\text{Rat dose} = \frac{\text{Mouse dose} \times \text{Mouse Km (3)}}{\text{Rat Km (6)}} = 10\ \text{mg/kg} Validate conversions with pilot pharmacokinetic studies measuring plasma half-life and tissue distribution .

Q. Methodological Considerations

Q. What in vitro assays are optimal for evaluating this compound’s anti-cancer activity?

  • Apoptosis assays : Use Annexin V-FITC/PI staining in cell lines (e.g., HeLa, MCF-7) treated with IC₅₀ doses (typically 10–50 µM).
  • Caspase activation : Measure caspase-3/7 activity via fluorogenic substrates (e.g., DEVD-AMC).
  • ROS detection : Employ DCFH-DA fluorescence to quantify reactive oxygen species generation .

Q. How can researchers differentiate this compound from structurally similar metabolites in urine or serum?

LC-SPE-NMR coupled with high-resolution MS/MS distinguishes it from isomers like 4-hydroxyphenyllactate. Diagnostic fragments include m/z 180.2 [M+H]⁺ and a base peak at m/z 121.0 (C₇H₅O₂⁺) from ester cleavage. Spiking with synthetic standards validates retention times .

Q. Data Interpretation and Reproducibility

Q. Why do some studies report conflicting results on this compound’s role in bacterial metabolism?

Strain-specific genetic variations (e.g., rpoN mutations) and culture conditions (aerobic vs. anaerobic) alter metabolic outputs. Reproducibility requires strict adherence to ATCC-recommended media and growth phases. Meta-analyses of RNA-seq data from treated vs. wild-type strains can identify regulatory networks .

Propiedades

IUPAC Name

ethyl 2-(4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUPPKVFCGIMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066165
Record name Benzeneacetic acid, 4-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17138-28-2
Record name Ethyl 4-hydroxyphenylacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17138-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-hydroxyphenylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017138282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 4-hydroxy-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, 4-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-hydroxyphenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 4-HYDROXYPHENYLACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94NWB742CW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 4-hydroxyphenylacetic acid (9.12 g, 0.06 mol), absolute ethanol (50 mL) and SOCl2 (2 mL, 0.028 mol) was refluxed for 3 hours. The residue was cooled, diluted with ethyl acetate (200 mL), washed first with dilute aqueous sodium bicarbonate (100 mL and then twice with water (100 mL), then was dried over anhydrous MgSO4, filtered and evaporated in vacuo. Ethyl 4-hydroxyphenylacetate was obtained as an oil.
Quantity
9.12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Hydroxyphenylacetic acid (50.0 g) is dissolved in ethanol (400 ml) and thereto is added conc. sulfuric acid (0.5 ml). The mixture is refluxed with stirring, and ethanol is distilled off to give ethyl 4-hydroxyphenylacetate (60 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixed solution comprising 4-hydroxyphenylacetic acid (150.0 g), toluene (250 ml), ethanol (150 ml), and p-toluenesulfonic acid (50 g) was refluxed with stirring for 3 hours. The reaction mixture was washed with aqueous sodium hydrogencarbonate solution, dried over sodium sulfate anhydride, and then concentrated under a vacuum to yield 164.3 g of oily ethyl 4-hydroxyphenylacetate. This material was subjected to a reaction identical to that of Reference Example 1, thereby yielding 138.2 g of oily ethyl 4-hydroxy-3-methallylphenylacetate. In a manner identical to Reference Examples 2 and 3, this material was successively subjected to catalytic reduction, benzylation, and hydrolysis reactions, thereby yielding 70.4 g of 4-benzyloxy-3-isobutylphenylacetic acid. As in the case of Example 3, this material (1.0 g) was subjected to a condensation reaction with 1-isobutylpiperazine (0.48 g), thereby yielding 1.3 g of the aimed compound.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 4-hydroxyphenylacetate
Ethyl 4-hydroxyphenylacetate
Ethyl 4-hydroxyphenylacetate
Ethyl 4-hydroxyphenylacetate
Ethyl 4-hydroxyphenylacetate
Ethyl 4-hydroxyphenylacetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.